REACTION_CXSMILES
|
C(O[CH:5]([N+:11]([O-:13])=[O:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=O)C.C(O[CH:18]([CH2:34][CH2:35][C:36]([C:50]#[N:51])([CH:47]([CH3:49])[CH3:48])[C:37]1[CH:42]=[CH:41][C:40]([O:43][CH3:44])=[C:39]([O:45][CH3:46])[CH:38]=1)[CH:19]([N+:31]([O-:33])=[O:32])[CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[C:23]([O:29][CH3:30])[CH:22]=1)(=O)C.[B].[BH4-].[Na+]>>[N+:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])([O-:13])=[O:12].[CH3:30][O:29][C:23]1[CH:22]=[C:21]([CH2:20][CH:19]([N+:31]([O-:33])=[O:32])[CH2:18][CH2:34][CH2:35][C:36]([C:50]#[N:51])([CH:47]([CH3:49])[CH3:48])[C:37]2[CH:42]=[CH:41][C:40]([O:43][CH3:44])=[C:39]([O:45][CH3:46])[CH:38]=2)[CH:26]=[CH:25][C:24]=1[O:27][CH3:28] |f:3.4|
|
Name
|
nitrohexanol acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CCCCC)[N+](=O)[O-]
|
Name
|
formula 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-])CCC(C1=CC(=C(C=C1)OC)OC)(C(C)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC(CCCC(C1=CC(=C(C=C1)OC)OC)(C(C)C)C#N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |